Cobalt tricyanide

Beschreibung

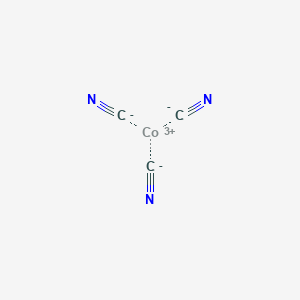

Cobalt tricyanide (Co(CN)₃) is a coordination compound where cobalt is coordinated to three cyanide (CN⁻) ligands. However, the compound’s structural and chemical properties must be inferred from analogous tricyanide systems (e.g., main-group or transition metal derivatives) .

Eigenschaften

IUPAC Name |

cobalt(3+);tricyanide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3CN.Co/c3*1-2;/q3*-1;+3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQQNOXLDMFYUPA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[C-]#N.[C-]#N.[C-]#N.[Co+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3CoN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

136.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14965-99-2 | |

| Record name | Cobalt cyanide (Co(CN)3) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014965992 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cobalt cyanide (Co(CN)3) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Cobalt tricyanide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.475 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

Cobalt tricyanide can be synthesized through several methods. One common synthetic route involves the reaction of cobalt(II) cyanide with hydrogen cyanide: [ \text{Co(CN)}_2 + \text{HCN} \rightarrow \text{Co(CN)}_3 ] This reaction typically occurs under controlled conditions to ensure the formation of the desired tricyanide complex .

In industrial settings, this compound can be produced by reacting cobalt salts with cyanide salts in aqueous solutions. For example, adding potassium cyanide to a cobalt salt solution results in the formation of this compound along with potassium chloride as a byproduct .

Analyse Chemischer Reaktionen

Cobalt tricyanide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Some common reagents and conditions used in these reactions include:

Oxidation: this compound can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction of this compound can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: Substitution reactions involve the replacement of cyanide ligands with other ligands such as halides or phosphines.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound may yield cobalt(III) oxide, while reduction may produce cobalt(II) complexes .

Wissenschaftliche Forschungsanwendungen

Cobalt tricyanide has a wide range of applications in scientific research, including:

Wirkmechanismus

The mechanism of action of cobalt tricyanide involves its ability to form stable complexes with cyanide ions. This property is utilized in its role as a cyanide antidote, where this compound binds to cyanide ions to form less toxic complexes that can be excreted from the body . The molecular targets and pathways involved in this process include the formation of stable coordination complexes with cyanide ions, which prevents cyanide from interfering with cellular respiration .

Vergleich Mit ähnlichen Verbindungen

Structural Comparison

Cyanide coordination varies significantly across metals. For example:

- Aluminum Tricyanide (Al(CN)₃) : Forms a linear structure in the gas phase (Al–C bond: ~1.89 Å), but solid-state structures often include ammonia adducts (e.g., Al(CN)₃·5NH₃) .

- Phosphorus Tricyanide (P(CN)₃) : Exhibits a trigonal pyramidal geometry (P–C bond: ~1.82 Å; C–N bond: ~1.16 Å) with bond angles close to 100° .

- Bismuth Tricyanide (Bi(CN)₃) : Adopts a [3+3] coordination in Bi(CN)₃·2THF, with Bi–C bonds averaging ~2.52 Å .

Cobalt, as a transition metal, likely forms octahedral or tetrahedral geometries in cyanide complexes, but explicit structural data for Co(CN)₃ are lacking. Computational models suggest shorter Co–C bonds (~1.90–2.10 Å) compared to main-group analogues due to stronger metal-ligand interactions .

Table 1: Structural Parameters of Selected Tricyanides

Thermal Stability and Reactivity

- Bi(CN)₃·2THF : Decomposes at 409 K, releasing tetrahydrofuran (THF) .

- Sb(CN)₃·2THF : More stable, decomposing at 485 K .

- Al(CN)₃ : Stable under anhydrous conditions but hydrolyzes in moisture .

Cobalt tricyanide is expected to exhibit moderate thermal stability (300–400 K) based on transition metal cyanide trends, though experimental data are unavailable.

Q & A

Basic Research Questions

Q. What synthesis protocols yield phase-pure cobalt tricyanide, and how can impurities be systematically identified?

- Methodology : Use solvothermal or precipitation methods with cobalt salts (e.g., CoCl₂) and cyanide precursors under inert atmospheres. Monitor reaction pH and temperature to avoid cyanide decomposition. Characterize purity via X-ray diffraction (XRD) to detect crystalline impurities and inductively coupled plasma mass spectrometry (ICP-MS) for elemental analysis. Cross-validate with Fourier-transform infrared (FTIR) spectroscopy to confirm CN⁻ ligand integrity .

Q. Which spectroscopic techniques are optimal for probing this compound’s electronic transitions and ligand-field effects?

- Methodology : Combine UV-Vis spectroscopy to identify d-d transitions (e.g., λ ~500–600 nm for Co³⁺) with X-ray absorption spectroscopy (XAS) to resolve oxidation states and coordination geometry. Use Raman spectroscopy to detect metal-ligand vibrational modes. Ensure data reliability by repeating measurements under controlled humidity and temperature .

Q. How can researchers address discrepancies in reported magnetic susceptibility values for this compound?

- Methodology : Standardize sample preparation (e.g., degassing solvents to prevent oxygen interference) and use SQUID magnetometry with temperature-dependent measurements (2–300 K). Compare results with computational models (e.g., density functional theory, DFT) to reconcile experimental and theoretical data. Report uncertainties in diamagnetic corrections and sample mass .

Advanced Research Questions

Q. What mechanistic insights explain this compound’s catalytic activity in water oxidation, and how can intermediates be trapped for characterization?

- Methodology : Employ electrochemical techniques (cyclic voltammetry, chronoamperometry) to study redox behavior. Use in situ XAS or electron paramagnetic resonance (EPR) spectroscopy to capture transient Co⁴⁺ intermediates. Design experiments with isotopic labeling (e.g., H₂¹⁸O) to track oxygen evolution pathways .

Q. How do solvent polarity and counterion effects modulate this compound’s supramolecular assembly and conductivity?

- Methodology : Vary solvents (DMF vs. water) and counterions (K⁺ vs. [NH₄]⁺) during crystallization. Characterize conductivity via four-probe resistivity measurements and correlate with single-crystal XRD data to map structure-property relationships. Use Hirshfeld surface analysis to quantify intermolecular interactions .

Q. What computational strategies resolve contradictions between predicted and observed Jahn-Teller distortions in this compound?

- Methodology : Apply multireference methods (CASSCF) for accurate electronic structure modeling. Validate with experimental EXAFS data to refine bond-length distortions. Compare results across software packages (ORCA vs. Gaussian) to assess methodological biases .

Q. How can in situ TEM be optimized to study this compound’s structural stability under operando electrochemical conditions?

- Methodology : Use graphene-coated TEM grids to minimize beam damage. Monitor lattice dynamics during voltage cycling with high-speed detectors. Pair with energy-dispersive X-ray spectroscopy (EDS) to track cobalt dissolution. Calibrate beam intensity to prevent sample decomposition .

Data Analysis and Validation

-

Table 1 : Key Parameters for Reproducing this compound Synthesis

Parameter Optimal Range Characterization Tool Common Pitfalls Reaction Temperature 60–80°C XRD Cyanide degradation >90°C Co²⁺:CN⁻ Molar Ratio 1:3 ICP-MS Off-stoichiometry → impurity phases pH Control 8.5–9.5 pH Meter Hydrolysis at extremes -

Triangulation : Cross-validate magnetic data with SQUID, EPR, and DFT to distinguish intrinsic properties from experimental artifacts .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.